4-(3-Methyl-isothiazol-5-yl)-benzoic acid
Description
4-(3-Methyl-isothiazol-5-yl)-benzoic acid is a benzoic acid derivative functionalized with a 3-methylisothiazole ring at the para position. This compound belongs to a class of heterocyclic aromatic systems where the isothiazole moiety (a five-membered ring containing nitrogen and sulfur) imparts unique electronic and steric properties. The methyl group at the 3-position of the isothiazole ring may enhance metabolic stability compared to unsubstituted analogs, a hypothesis supported by studies on structurally related triazole and thiazolidinone derivatives .
Properties
IUPAC Name |
4-(3-methyl-1,2-thiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNUMPFWFDRHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid typically involves the introduction of the 3-methyl-isothiazol-5-yl group onto a benzoic acid derivative. One common method involves the reaction of 3-methyl-isothiazole with a benzoic acid derivative under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-isothiazol-5-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoic acid moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzoic acid moiety.
Scientific Research Applications
4-(3-Methyl-isothiazol-5-yl)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(3-Methyl-isothiazol-5-yl)-benzoic acid and analogous compounds derived from the evidence:
Key Observations:
Heterocycle Influence: The isothiazole ring in the target compound differs from isoxazole analogs (e.g., –6) by replacing oxygen with sulfur. This substitution increases electron-withdrawing effects and may enhance interactions with biological targets (e.g., enzymes with cysteine residues) . Quinoxaline-based derivatives () exhibit extended conjugation, making them suitable for optoelectronic applications, whereas isothiazole/benzoic acid hybrids are more likely tailored for pharmaceutical use .
Biological Activity: Compounds like (Z)-3-[5-(1H-indol-3-ylmethylene)...]benzoic acid () show potent antimicrobial activity due to the thioxothiazolidinone moiety, which is absent in the target compound. This suggests that this compound may require additional functionalization (e.g., amidation or esterification) to achieve comparable efficacy .
Synthetic Accessibility :
- The synthesis of 4-(5-methylisoxazol-3-yl)benzoic acid derivatives via grinding with anhydrides () highlights a solvent-free, scalable approach. Adapting this method for isothiazole analogs could improve synthetic efficiency .
Biological Activity
4-(3-Methyl-isothiazol-5-yl)-benzoic acid, commonly referred to as MITB, is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to compile and analyze the existing research on the biological properties of MITB, including its antimicrobial, antifungal, and potential therapeutic effects.
Antimicrobial Activity
MITB has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Studies have shown that the mechanism of action involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Antifungal Activity
The antifungal efficacy of MITB has been evaluated against common fungal pathogens, including Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The compound appears to inhibit ergosterol biosynthesis, a vital component of fungal cell membranes, thereby compromising their integrity .
Cytotoxicity and Therapeutic Potential
Recent studies have explored the cytotoxic effects of MITB on various cancer cell lines. Research findings indicate that MITB exhibits selective cytotoxicity towards human breast cancer cells (MCF-7) while showing minimal effects on normal human fibroblasts.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| Normal Human Fibroblasts | >100 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study assessed the efficacy of MITB in treating infections caused by resistant bacterial strains. Patients with chronic wounds infected with Staphylococcus aureus were treated with a topical formulation containing MITB. Results indicated a significant reduction in bacterial load within two weeks of treatment, highlighting its potential as a therapeutic agent in wound care .
Case Study 2: Antifungal Treatment in Immunocompromised Patients
Another case study focused on immunocompromised patients suffering from systemic fungal infections. Administration of MITB showed promising results in reducing fungal burden and improving patient outcomes without significant adverse effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
